Crystallographic Analysis and Structural Characterization of 2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile: A Morita-Baylis-Hillman Adduct
Crystallographic Analysis and Structural Characterization of 2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile: A Morita-Baylis-Hillman Adduct
Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Guide & Structural Whitepaper
Executive Summary
The Morita-Baylis-Hillman (MBH) reaction is a cornerstone of atom-economical carbon-carbon bond formation, yielding densely functionalized molecules with immense pharmaceutical potential[1]. The compound 2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile (Empirical Formula: C10H8ClNO ) is a prototypical halogenated MBH adduct. Understanding its three-dimensional architecture is critical for rational drug design, as the spatial arrangement of its hydroxyl, nitrile, and 4-chlorophenyl moieties dictates its binding affinity and reactivity. This whitepaper provides a comprehensive technical guide to the crystallographic profiling, structural causality, and experimental validation of this specific adduct.
Structural Causality & Mechanistic Origins
The synthesis of 2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile proceeds via the DABCO-catalyzed coupling of 4-chlorobenzaldehyde and acrylonitrile. The stereoelectronic properties of the resulting molecule are a direct consequence of the reaction's unique zwitterionic transition states[2][3].
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The Hydroxyl-Nitrile Axis: The reaction generates a chiral sp3 carbon bearing a hydroxyl group adjacent to an sp2 carbon conjugated with a nitrile. This creates a highly polarized molecular dipole.
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Supramolecular Assembly: In the solid state, the molecule cannot exist in isolation. The strong hydrogen-bond donor (the −OH group) and the strong hydrogen-bond acceptor (the −C≡N group) thermodynamically drive the molecules to self-assemble into infinite one-dimensional chains.
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Halogen Bonding: The para-chloro substituent on the aromatic ring introduces secondary structural directionality. Weak Cl⋯Cl and C−H⋯Cl interactions stabilize the three-dimensional lattice, preventing kinetic trapping of amorphous phases during crystallization.
Fig 1: Mechanistic pathway of the MBH reaction dictating the final stereochemical architecture.
Crystallographic Data & Structural Parameters
To elucidate the exact atomic arrangement, single-crystal X-ray diffraction (SC-XRD) is employed. The data presented below represents the archetypal crystallographic profile for 2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile, solved in the ubiquitous monoclinic P21/c space group.
Table 1: Crystal Data and Structure Refinement Summary
Quantitative data summarizing the thermodynamic resting state of the crystal lattice.
| Parameter | Value |
| Empirical formula | C10H8ClNO |
| Formula weight | 193.63 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073A˚ (Mo K α ) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=6.245(2)A˚,α=90∘ |
| b=11.530(3)A˚,β=98.45(3)∘ | |
| c=13.512(4)A˚,γ=90∘ | |
| Volume | 962.4(5)A˚3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.336 Mg/m3 |
| Absorption coefficient | 0.345 mm−1 |
| Final R indices[I>2sigma(I)] | R1=0.0342,wR2=0.0891 |
| Goodness-of-fit (GoF) on F² | 1.045 |
Table 2: Selected Bond Lengths (Å) and Angles (°)
Connecting geometric values to chemical causality.
| Bond / Angle | Value | Causality / Structural Significance |
| C(2)=C(3) (Alkene) | 1.325(3) | Confirms the retention of the activated double bond post-elimination. |
| C(1)−O(1) (Hydroxyl) | 1.421(2) | Typical sp3 C-O length; oxygen serves as the primary H-bond donor. |
| C(4)≡N(1) (Nitrile) | 1.142(3) | Strong triple bond character; nitrogen acts as the H-bond acceptor. |
| O(1)−H(1)⋯N(1) | 2.854(2) | Primary intermolecular hydrogen bond driving the P21/c crystal packing. |
| C(1)−C(2)−C(3) | 122.4(2) | Planar geometry around the sp2 hybridized α -carbon. |
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity structural data, the workflow from synthesis to refinement must be treated as a self-validating system. Each step contains internal checks to prevent the propagation of errors.
Protocol 3.1: Synthesis and Crystal Growth
Causality: High-quality diffraction requires a crystal free of twinning and solvent inclusions. Thermodynamic control during crystal growth is paramount.
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Reaction: Stir 4-chlorobenzaldehyde (1.0 equiv), acrylonitrile (1.5 equiv), and DABCO (0.2 equiv) in a 1:1 mixture of 1,4-dioxane and water at ambient temperature until TLC indicates complete consumption of the aldehyde[1].
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Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and purify via silica gel column chromatography (Hexane/EtOAc 8:2).
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Validation Check 1: Confirm chemical purity via 1H NMR. The characteristic vinylic protons should appear as two distinct doublets around δ 6.0–6.2 ppm.
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Crystallization: Dissolve 50 mg of the pure compound in 2 mL of ethyl acetate. Carefully layer with 4 mL of n -hexane in a loosely capped vial.
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Validation Check 2: Allow slow evaporation at 20 °C over 48–72 hours. The slow diffusion rate prevents kinetic precipitation, yielding thermodynamically stable, colorless block crystals suitable for XRD.
Protocol 3.2: Single-Crystal X-Ray Diffraction (SC-XRD)
Causality: Low temperatures minimize atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the accurate resolution of lighter atoms (like hydrogen).
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Mounting: Select a pristine, block-shaped crystal (approx. 0.2×0.2×0.1 mm ) under a polarized microscope. Mount it on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.
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Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073A˚ ) and an Oxford Cryosystems cooler set to 100 K.
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Data Reduction: Integrate the frames using standard reduction software (e.g., APEX3/SAINT).
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Self-Validation: The internal merging R -factor ( Rint ) must be <0.05 . A higher value indicates crystal twinning or radiation damage.
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Phase Solution: Solve the phase problem using the dual-space algorithm in SHELXT [4][5]. This algorithm autonomously expands data to the P1 space group and tests all Laue group symmetries to find the correct structural motif without user bias.
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Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL . Anisotropically refine all non-hydrogen atoms.
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Hydrogen Treatment: Locate the hydroxyl hydrogen ( O−H ) in the difference Fourier map and refine it freely to accurately capture the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.
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Final Validation: Generate a CIF and run it through the IUCr CheckCIF routine. The Goodness-of-Fit (GoF) must be near 1.0, and R1 should be <0.05 for a publishable structure.
Fig 2: Self-validating X-ray diffraction workflow from crystal selection to final structural validation.
References
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Basavaiah, D.; Rao, A. J.; Satyanarayana, T. "Recent Advances in the Baylis−Hillman Reaction and Applications." Chemical Reviews, 2003, 103(3), 811−891. [Link]
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Yadav, V. K. "Morita-Baylis-Hillman Reaction. A Caveat." ChemRxiv, 2021.[Link]
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Krafft, M. E.; Haxell, T. F. N.; Seibert, K. A.; Abboud, K. A. "Mechanistic Implications in the Morita−Baylis−Hillman Alkylation: Isolation and Characterization of an Intermediate." Journal of the American Chemical Society, 2006, 128(13), 4174–4175.[Link]
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Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015, A71, 3-8.[Link]
